1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid
Overview
Description
1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a 3-methylphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the 3-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrolidine ring is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation and Carboxylation: The final step involves the oxidation of the intermediate to introduce the keto group and the carboxylation to form the carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid: Similar structure but with a different position of the methyl group.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Lacks the methyl group, leading to different chemical properties.
1-(3-Methylphenyl)-2-oxo-4-pyrrolidinecarboxylic acid: Variation in the position of the carboxylic acid group.
Uniqueness
1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid is unique due to the specific positioning of the methyl group and the carboxylic acid, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological profiles and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-2-4-9(7-8)13-6-5-10(11(13)14)12(15)16/h2-4,7,10H,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYNQYZODLGTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404440 | |
Record name | 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-31-8 | |
Record name | 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618070-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Methylphenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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